molecular formula C10H13NO2 B1632307 2-Methylphenyl-L-alanine

2-Methylphenyl-L-alanine

Cat. No.: B1632307
M. Wt: 179.22 g/mol
InChI Key: DLAWSMCMCKJYCA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl-L-alanine (CAS: 80126-53-0) is a non-proteinogenic amino acid derivative characterized by a methyl group substituted at the ortho position (2-methyl) of the phenyl ring attached to the L-alanine backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound’s structure, represented by the SMILES string OC(=O)[C@@H](Nc1ccccc1C)C, highlights its stereochemistry (L-configuration) and the methyl group’s position on the aromatic ring . This modification confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for modulating biological activity or stability .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-(2-methylanilino)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-5-3-4-6-9(7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

DLAWSMCMCKJYCA-QMMMGPOBSA-N

SMILES

CC1=CC=CC=C1NC(C)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1N[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC(C)C(=O)O

sequence

A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methylphenyl-L-alanine with structurally related alanine derivatives, emphasizing key structural, physicochemical, and functional differences.

Compound Structure/Substituent Molecular Formula Molecular Weight (g/mol) CAS Key Differences Applications References
This compound Ortho-methylphenyl on alanine C₁₀H₁₃NO₂ 179.22 80126-53-0 Methyl group at phenyl ring’s ortho position; moderate hydrophobicity. Peptide modification, drug design
N-Methyl-L-alanine Methyl group on amino nitrogen C₄H₉NO₂ 103.12 3913-67-5 Lacks phenyl group; N-methylation reduces hydrogen-bonding capacity. Biomarker studies, metabolic research
3-(2-Thienyl)-L-alanine Thienyl (sulfur-containing) ring C₇H₉NO₂S 171.21 22951-96-8 Thiophene replaces phenyl; sulfur enhances π-π stacking and redox activity. Agrochemicals, enzyme inhibitors
3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine Dihydroxyphenyl + α-methyl on alanine C₁₀H₁₃NO₄·1.5H₂O 211.22 (anhydrous) 555-30-6 Catechol group increases polarity; α-methyl adds steric hindrance. Antihypertensive agents (e.g., methyldopa)
3-(2-Naphthyl)-L-alanine hydrochloride Naphthyl group on alanine C₁₃H₁₃NO₂·HCl 251.70 122745-12-4 Larger aromatic system (naphthyl) enhances hydrophobicity and binding affinity. Protein engineering, fluorescence probes
2-Methyl-N-(4-methylphenyl)-L-alanine Para-methylphenyl + α-methyl on alanine C₁₁H₁₅NO₂ 193.24 Not provided Dual methyl groups (phenyl para position and α-carbon); increased steric bulk. Peptide-based therapeutics

Key Findings from Comparative Analysis

Structural Effects on Hydrophobicity: The naphthyl derivative (C₁₃H₁₃NO₂·HCl) exhibits higher hydrophobicity than this compound due to its extended aromatic system, favoring membrane penetration in drug delivery . In contrast, 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine is highly polar, making it suitable for water-soluble therapeutics like methyldopa .

Steric and Electronic Modifications :

  • N-Methyl-L-alanine lacks aromaticity but introduces conformational rigidity via N-methylation, altering peptide backbone flexibility .
  • The thienyl group in 3-(2-Thienyl)-L-alanine introduces sulfur-mediated electronic effects, enhancing interactions with metal ions in enzyme active sites .

Biological Activity :

  • α-Methyl substitutions (e.g., in 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine) reduce enzymatic degradation, prolonging therapeutic effects .
  • Ortho-methyl groups in this compound hinder rotational freedom, stabilizing specific peptide conformations critical for receptor binding .

Synthetic Utility :

  • 2-Methyl-N-(4-methylphenyl)-L-alanine demonstrates how para-substitution on the phenyl ring can fine-tune steric effects without compromising solubility, a balance valuable in asymmetric catalysis .

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